Diethyl 2-isothiocyanatoglutarate
Overview
Description
Diethyl 2-isothiocyanatoglutarate is an organic compound with the molecular formula C₁₀H₁₅NO₄S and a molecular weight of 245.295 g/mol . It is also known by other names such as 2-isothiocyanato-pentanedioic acid diethyl ester and glutaric acid, 2-isothiocyanato-, diethyl ester . This compound is characterized by the presence of an isothiocyanate group attached to a glutarate backbone, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Diethyl 2-isothiocyanatoglutarate can be synthesized through several synthetic routes. One common method involves the reaction of diethyl glutarate with thiophosgene in the presence of a base, such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Diethyl 2-isothiocyanatoglutarate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can react with alcohols or thiols to form corresponding adducts.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form glutaric acid derivatives.
Common reagents used in these reactions include amines, alcohols, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-isothiocyanatoglutarate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-isothiocyanatoglutarate involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent adducts . This can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Diethyl 2-isothiocyanatoglutarate can be compared with other similar compounds, such as:
Diethyl 2-isothiocyanatopentanedioate: Similar structure but different reactivity due to variations in the ester groups.
Diethyl N-(thioxomethylene)glutamate: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity and the presence of the isothiocyanate group, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
diethyl 2-isothiocyanatopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIMBFWLTYKYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974113 | |
Record name | Diethyl N-(sulfanylidenemethylidene)glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58560-28-4 | |
Record name | Diethyl 2-isothiocyanatoglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058560284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl N-(sulfanylidenemethylidene)glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58560-28-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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